5-Carboxy-2-ethylindole

Übersicht

Beschreibung

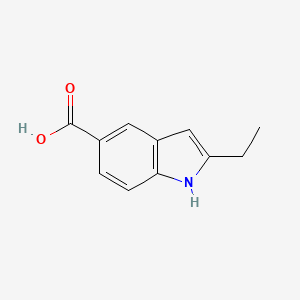

5-Carboxy-2-ethylindole is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anticancer Properties

5-Carboxy-2-ethylindole derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines. Research indicates that these compounds can inhibit the growth of cancer cells by targeting specific pathways. For instance, derivatives of indole have shown significant activity against breast cancer cells, with some compounds exhibiting half-maximal effective concentrations as low as 4.7 µM in vitro, indicating a promising avenue for cancer treatment development .

Targeting Kinases

The indole structure is known for its ability to act as a scaffold for designing inhibitors of various kinases involved in cancer progression. Compounds derived from this compound have been investigated for their roles as inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). These studies demonstrate that modifications to the indole structure can enhance binding affinities and selectivity towards these targets, making them potential candidates for dual-targeted therapies .

Biochemical Research

Metabolic Pathway Studies

this compound is utilized in biochemical research to explore metabolic pathways and enzyme interactions. By studying how these compounds interact with biological systems, researchers can gain insights into disease mechanisms and identify potential therapeutic targets. The compound's ability to influence enzyme activity makes it valuable in understanding metabolic disorders .

Material Science

Advanced Materials Development

The unique properties of this compound allow it to be explored in material science for creating advanced materials such as polymers and coatings. Its chemical structure can impart desirable characteristics such as thermal stability and durability, which are essential for various industrial applications. Research is ongoing to optimize these properties for specific applications in coatings and composite materials .

Agricultural Applications

Agrochemical Development

In agriculture, this compound has been investigated for its potential use as a growth regulator or pesticide. Studies suggest that this compound may enhance crop yield and protection against pests and diseases. Its role in agrochemicals highlights the importance of indole derivatives in sustainable agricultural practices .

Environmental Science

Bioremediation Potential

Research is also focusing on the environmental applications of this compound, particularly in bioremediation efforts. The compound may aid in the degradation of pollutants, contributing to environmental cleanup initiatives. Understanding its interactions with microbial systems could lead to innovative solutions for pollution management .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Significant antiproliferative activity against cancer cell lines; potential dual-target inhibitors. |

| Targeting kinases | Inhibition of EGFR and CDK2; structural modifications enhance efficacy. | |

| Biochemical Research | Metabolic pathway studies | Insights into enzyme interactions and disease mechanisms. |

| Material Science | Advanced materials development | Potential use in polymers and coatings; enhanced thermal stability. |

| Agriculture | Agrochemical development | Use as growth regulators or pesticides; enhancing crop yield. |

| Environmental Science | Bioremediation | Potential role in pollutant degradation; innovative solutions for environmental cleanup. |

Eigenschaften

Molekularformel |

C11H11NO2 |

|---|---|

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

2-ethyl-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C11H11NO2/c1-2-9-6-8-5-7(11(13)14)3-4-10(8)12-9/h3-6,12H,2H2,1H3,(H,13,14) |

InChI-Schlüssel |

INTRDWMWKMEDRG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(N1)C=CC(=C2)C(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.